molecular formula C15H17N3O2 B2881783 1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1171964-62-7

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2881783
CAS No.: 1171964-62-7
M. Wt: 271.32
InChI Key: BAQMBBSCCUQWTO-UHFFFAOYSA-N
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Description

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with an oxadiazole ring.

Scientific Research Applications

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:

Future Directions

The future directions for research on 1,3,4-oxadiazole derivatives could involve further exploration of their anti-infective properties and potential applications in drug discovery .

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar pathways or organisms.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious organisms, leading to their inhibition or death.

Result of Action

Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s plausible that this compound may exert its effects by inhibiting the growth or activity of infectious organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative . The pyrrolidinone ring can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Properties

IUPAC Name

1-phenyl-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-6-13-16-15(20-17-13)11-9-14(19)18(10-11)12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQMBBSCCUQWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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